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Compound Name: Boc-NH-PEG2-NH-Boc

Cat. No.: B1667353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive guide to the synthesis of di-tert-butyl (3,6-

dioxaoctane-1,8-diyl)dicarbamate, commonly known as Boc-NH-PEG2-NH-Boc. This

bifunctional linker is a valuable tool in pharmaceutical and bioconjugation applications, where

the polyethylene glycol (PEG) spacer enhances solubility and the Boc-protected amine groups

allow for controlled, sequential derivatization. This application note details a robust synthesis

protocol, including reagent specifications, reaction conditions, purification methods, and

characterization.

Introduction
The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis,

particularly in peptide chemistry and the development of complex molecules, due to its stability

under a range of conditions and its facile removal under acidic conditions.[1][2] The synthesis

of Boc-NH-PEG2-NH-Boc involves the di-protection of the primary amine groups of 1,2-bis(2-

aminoethoxy)ethane. This process yields a versatile linker molecule with terminal Boc-

protected amines, ready for use in solid-phase synthesis, the development of antibody-drug

conjugates (ADCs), and the construction of proteolysis-targeting chimeras (PROTACs).
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Experimental Protocol
This protocol is a generalized method compiled from established procedures for the Boc

protection of diamines.

Materials and Reagents
Reagent CAS Number

Molecular Weight (
g/mol )

Typical Purity

1,2-Bis(2-

aminoethoxy)ethane
929-59-9 148.21 >98%

Di-tert-butyl

dicarbonate ((Boc)₂O)
24424-99-5 218.25 >97%

Dichloromethane

(DCM), anhydrous
75-09-2 84.93 >99.8%

Triethylamine (TEA) 121-44-8 101.19 >99.5%

Sodium Bicarbonate

(NaHCO₃)
144-55-8 84.01 >99.5%

Magnesium Sulfate

(MgSO₄), anhydrous
7487-88-9 120.37 >99.5%

Ethyl Acetate (EtOAc) 141-78-6 88.11 ACS Grade

Hexanes 110-54-3 86.18 ACS Grade

Synthesis Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-

bis(2-aminoethoxy)ethane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration

of approximately 0.1 M.

Addition of Base: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room

temperature.
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Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (2.2 eq) in a minimal amount of

anhydrous DCM and add it dropwise to the stirred reaction mixture at 0 °C (ice bath).

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to

confirm the consumption of the starting diamine.

Work-up:

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Combine the organic layers and wash with brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by flash column chromatography on silica gel.

A typical eluent system is a gradient of ethyl acetate in hexanes.

Isolation and Characterization: Combine the fractions containing the pure product and

remove the solvent under reduced pressure to yield Boc-NH-PEG2-NH-Boc as a colorless

to pale yellow oil or solid. The purity and identity of the product should be confirmed by ¹H

NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram
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Synthesis Workflow for Boc-NH-PEG2-NH-Boc

Reaction

Work-up

Purification & Analysis

Dissolve 1,2-bis(2-aminoethoxy)ethane
in anhydrous DCM

Add Triethylamine

Add (Boc)2O solution dropwise at 0 °C

Stir at room temperature for 12-24h

Quench with saturated NaHCO3 (aq)

Extract with DCM

Wash with brine

Dry over MgSO4 and concentrate

Flash Column Chromatography

Isolate pure product

Characterize by NMR and MS

Boc-NH-PEG2-NH-Boc
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Caption: Synthesis workflow for Boc-NH-PEG2-NH-Boc.
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Quantitative Data
The following table summarizes the typical stoichiometry and expected yield for the synthesis

of Boc-NH-PEG2-NH-Boc. Yields can vary based on reaction scale and purification efficiency.

Starting Material Moles (eq) Molecular Weight ( g/mol )

1,2-Bis(2-aminoethoxy)ethane 1.0 148.21

Di-tert-butyl dicarbonate 2.2 218.25

Triethylamine 2.2 101.19

Product 348.45

Expected Yield 85-95%

Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves.

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

Dichloromethane is a volatile and potentially carcinogenic solvent.

Triethylamine is a corrosive and flammable liquid.

Conclusion
The protocol described provides a reliable method for the synthesis of Boc-NH-PEG2-NH-Boc.

This versatile linker is a key component in the development of advanced therapeutics and

bioconjugates. Careful execution of this procedure will yield a high-purity product suitable for a

wide range of research and development applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Boc-Protected Amino Groups [organic-chemistry.org]

To cite this document: BenchChem. [Synthesis of Boc-NH-PEG2-NH-Boc: An Application
Note and Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667353#synthesis-protocol-for-boc-nh-peg2-nh-boc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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